molecular formula C11H13NO B13696123 1-Isocyanatobutylbenzene

1-Isocyanatobutylbenzene

Cat. No.: B13696123
M. Wt: 175.23 g/mol
InChI Key: DBIFYCHKYHLKDP-UHFFFAOYSA-N
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Description

1-Isocyanatobutylbenzene is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-NCO) attached to a butyl chain, which is further connected to a benzene ring

Preparation Methods

1-Isocyanatobutylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with phosgene, followed by the introduction of a benzene ring. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Isocyanatobutylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the isocyanate group to an amine group. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates. Typical reagents include alcohols and amines.

    Addition: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates or ureas.

Scientific Research Applications

1-Isocyanatobutylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential use in bioconjugation techniques, where it can be used to modify biomolecules for research purposes.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1-Isocyanatobutylbenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can react with various nucleophiles, such as amines and alcohols, to form stable products like ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-Isocyanatobutylbenzene can be compared with other isocyanate-containing compounds, such as:

    Phenyl isocyanate: Similar in structure but with a phenyl group instead of a butylbenzene group.

    Methyl isocyanate: Contains a methyl group instead of a butylbenzene group, making it more volatile and reactive.

    Hexamethylene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymerization reactions.

This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butylbenzene moiety. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-isocyanatobutylbenzene

InChI

InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3

InChI Key

DBIFYCHKYHLKDP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)N=C=O

Origin of Product

United States

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